

Benchmarking IDH-C227: A Comparative Analysis Against Published Data on Ivosidenib and Olutasidenib

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Compound of Interest

Compound Name: IDH-C227

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Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The most common mutation, R132H, results in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis through epigenetic dysregulation. This has spurred the development of targeted inhibitors against mutant IDH1. This guide provides a comparative overview of the preclinical performance of **IDH-C227** against the established IDH1 inhibitors, Ivosidenib (AG-120) and Olutasidenib (FT-2102), based on publicly available data.

Data Presentation: Quantitative Performance of IDH1 Inhibitors

The following tables summarize the key in vitro efficacy data for **IDH-C227**, Ivosidenib, and Olutasidenib. It is important to note that the experimental conditions for these measurements may vary across different sources, and direct head-to-head studies are limited.

Table 1: Enzymatic Inhibition of Mutant IDH1

Compound	Target	IC50 (nM)	Ki (nM)	Source
IDH-C227	IDH1-R132H	Data not publicly available	Data not publicly available	-
Ivosidenib (AG-120)	IDH1-R132H	6	Data not publicly available	[1]
Olutasidenib (FT-2102)	IDH1-R132H	21.2	Data not publicly available	[2][3]
IDH1-R132C	114	Data not publicly available	[2][3]	

Table 2: Cellular Activity of IDH1 Inhibitors

Compound	Cell Line	IDH1 Mutation	Cellular IC50 (μM)	Assay Type	Source
IDH-C227	HT1080	R132C	< 0.1	2-HG Production	[4]
U87MG (engineered)	R132H	0.25	2-HG Production	[4]	
Ivosidenib (AG-120)	HT1080	R132C	Data not publicly available	2-HG Production	[5][6]
Olutasidenib (FT-2102)	HCT116 (engineered)	R132H	Data not publicly available	2-HG Production	[2]

Table 3: In Vivo Efficacy of IDH1 Inhibitors in Xenograft Models

Compound	Animal Model	Tumor Model	Dosing	Key Findings	Source
IDH-C227	Data not publicly available	Glioma	Data not publicly available	Data not publicly available	-
Ivosidenib (AG-120)	Nude BALB/c mice	HT1080 (fibrosarcoma) xenograft	50 or 150 mg/kg single oral dose	Dose-dependent reduction of tumor 2-HG levels.[5][6]	[5][6]
Olutasidenib (FT-2102)	BALB/c Nude mice	HCT116-IDH1-R132H/+ xenograft	12.5, 25, and 50 mg/kg oral doses	Time and dose-dependent inhibition of tumor 2-HG levels.[2]	[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

IDH1 Signaling Pathway and Inhibition

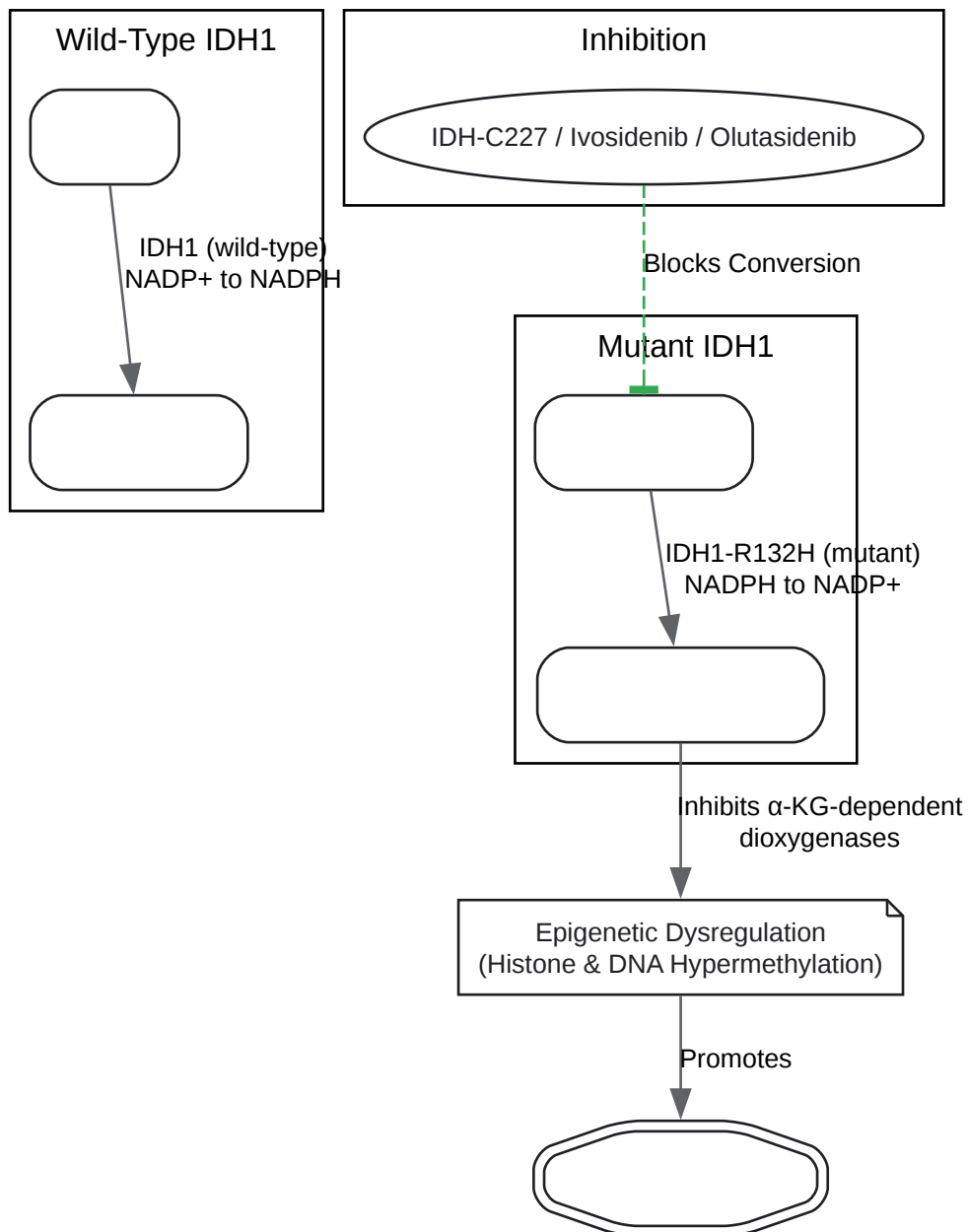
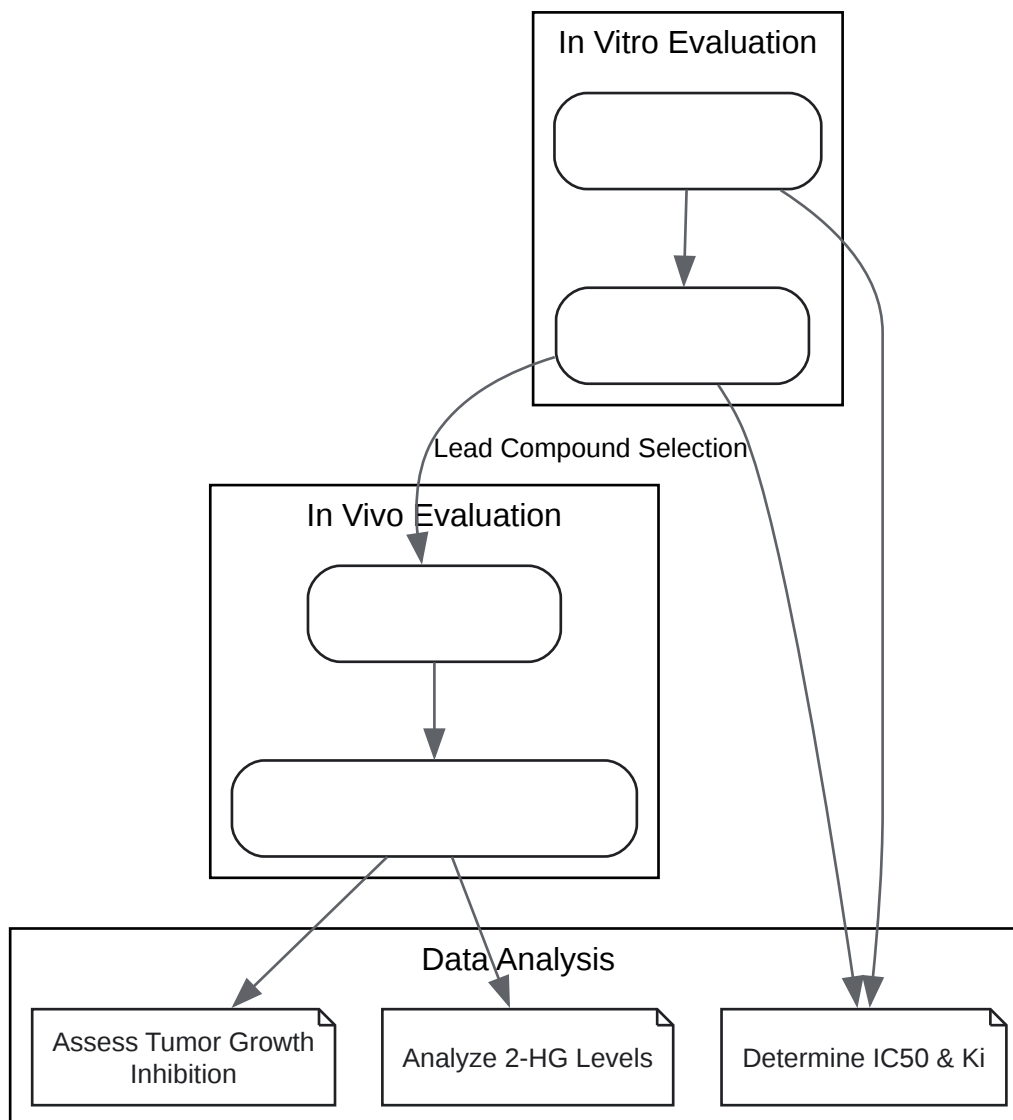
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Figure 1: IDH1 signaling pathway and mechanism of inhibition.

Experimental Workflow for IDH1 Inhibitor Evaluation



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Figure 2: General experimental workflow for evaluating IDH1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the evaluation of IDH1 inhibitors.

Recombinant Mutant IDH1 Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified mutant IDH1 protein.

- Principle: The assay measures the consumption of the cofactor NADPH, which is oxidized to NADP⁺ during the conversion of α -ketoglutarate (α -KG) to 2-HG by the mutant IDH1 enzyme. The decrease in NADPH concentration is monitored by measuring the decrease in fluorescence or absorbance at 340 nm.
- Materials:
 - Recombinant purified human IDH1-R132H protein
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
 - α -Ketoglutarate (α -KG)
 - NADPH
 - Test compounds (**IDH-C227**, Ivosidenib, Olutasidenib) dissolved in DMSO
 - 96- or 384-well microplates
 - Microplate reader
- Procedure:
 - Prepare serial dilutions of the test compounds in DMSO.
 - In the microplate, add the assay buffer, recombinant IDH1-R132H enzyme, and the test compound dilutions.
 - Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
 - Initiate the enzymatic reaction by adding a mixture of α -KG and NADPH.
 - Immediately begin kinetic reading of NADPH fluorescence (e.g., excitation at 340 nm and emission at 460 nm) or absorbance at 340 nm at regular intervals for 30-60 minutes.

- Calculate the initial reaction rates (V_0) from the linear portion of the progress curves.
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Production Assay

This cell-based assay measures the ability of an inhibitor to reduce the intracellular levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.

- Principle: IDH1-mutant cancer cells are treated with the inhibitor, and the intracellular concentration of 2-HG is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Materials:
 - IDH1-mutant cancer cell line (e.g., HT1080, or engineered U87MG)
 - Cell culture medium and supplements
 - Test compounds dissolved in DMSO
 - 96-well cell culture plates
 - Lysis buffer
 - LC-MS/MS system
- Procedure:
 - Seed the IDH1-mutant cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with serial dilutions of the test compounds or DMSO vehicle control.
 - Incubate the cells for a specified period (e.g., 48-72 hours).

- Aspirate the culture medium and wash the cells with PBS.
- Lyse the cells and collect the cell lysates.
- Perform metabolite extraction from the lysates.
- Quantify the concentration of 2-HG in the extracts using a validated LC-MS/MS method.
- Normalize the 2-HG levels to cell number or protein concentration.
- Calculate the percent reduction in 2-HG for each compound concentration relative to the DMSO control.
- Determine the cellular IC50 values by fitting the dose-response data.

In Vivo Orthotopic Glioma Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of the IDH1 inhibitor in a mouse model that mimics human brain cancer.

- Principle: Human IDH1-mutant glioma cells are implanted into the brains of immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
- Materials:
 - IDH1-mutant glioma cell line (e.g., patient-derived xenograft cells)
 - Immunocompromised mice (e.g., nude or SCID)
 - Stereotactic surgery equipment
 - Test compound formulated for in vivo administration (e.g., oral gavage)
 - Imaging system for monitoring tumor growth (e.g., bioluminescence imaging or MRI)
- Procedure:
 - Culture and harvest the IDH1-mutant glioma cells.

- Anesthetize the mice and secure them in a stereotactic frame.
- Implant a defined number of glioma cells into the desired brain region (e.g., striatum) using a Hamilton syringe.
- Allow the tumors to establish, which can be monitored by imaging if the cells are engineered to express a reporter like luciferase.
- Randomize the mice into treatment and control groups.
- Administer the test compound or vehicle control according to the planned dosing schedule and route.
- Monitor tumor growth regularly using the chosen imaging modality.
- At the end of the study, sacrifice the mice and collect brain tissue for histological analysis and measurement of tumor 2-HG levels.
- Compare tumor growth rates and survival between the treatment and control groups to assess the efficacy of the inhibitor.

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